![molecular formula C20H21N2OP B14190528 [1-(Diphenylphosphoryl)-2,2-dimethylpropyl]propanedinitrile CAS No. 922729-94-0](/img/structure/B14190528.png)
[1-(Diphenylphosphoryl)-2,2-dimethylpropyl]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Diphenylphosphoryl)-2,2-dimethylpropyl]propanedinitrile: is an organic compound characterized by the presence of a diphenylphosphoryl group attached to a 2,2-dimethylpropyl chain, which is further connected to a propanedinitrile moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Diphenylphosphoryl)-2,2-dimethylpropyl]propanedinitrile typically involves the following steps:
Formation of the Diphenylphosphoryl Intermediate: This step involves the reaction of diphenylphosphine oxide with an appropriate alkylating agent under controlled conditions to form the diphenylphosphoryl intermediate.
Attachment of the 2,2-Dimethylpropyl Chain: The diphenylphosphoryl intermediate is then reacted with a 2,2-dimethylpropyl halide in the presence of a base to form the desired 2,2-dimethylpropyl derivative.
Introduction of the Propanedinitrile Group: Finally, the 2,2-dimethylpropyl derivative is reacted with a suitable nitrile source, such as malononitrile, under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diphenylphosphoryl group, leading to the formation of phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups or the diphenylphosphoryl moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation Products: Phosphine oxides, phosphonic acids.
Reduction Products: Primary amines, secondary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalytic process.
Material Science: It can be incorporated into polymer matrices to modify their physical and chemical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in designing molecules with specific biological activities.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions due to its ability to interact with various biomolecules.
Industry:
Agriculture: The compound can be explored for use in agrochemicals, such as pesticides or herbicides, due to its potential bioactivity.
Electronics: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of [1-(Diphenylphosphoryl)-2,2-dimethylpropyl]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The diphenylphosphoryl group can participate in hydrogen bonding and other non-covalent interactions, while the nitrile groups can act as electron-withdrawing groups, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
[1-(Diphenylphosphoryl)-2,2-dimethylpropyl]propanedinitrile: shares structural similarities with other diphenylphosphoryl-containing compounds, such as diphenylphosphoryl chloride and diphenylphosphoryl azide.
Nitrile-Containing Compounds: It can be compared with other nitrile-containing compounds like acetonitrile, benzonitrile, and malononitrile.
Uniqueness:
Structural Features: The combination of a diphenylphosphoryl group with a 2,2-dimethylpropyl chain and a propanedinitrile moiety is unique, providing distinct chemical and physical properties.
Reactivity: The presence of both electron-withdrawing nitrile groups and the bulky diphenylphosphoryl group influences the compound’s reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.
属性
CAS 编号 |
922729-94-0 |
|---|---|
分子式 |
C20H21N2OP |
分子量 |
336.4 g/mol |
IUPAC 名称 |
2-(1-diphenylphosphoryl-2,2-dimethylpropyl)propanedinitrile |
InChI |
InChI=1S/C20H21N2OP/c1-20(2,3)19(16(14-21)15-22)24(23,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,19H,1-3H3 |
InChI 键 |
ARGGNXGYJGZHQI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C(C#N)C#N)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


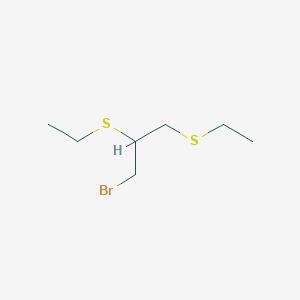
![2-{[2-(Methoxycarbonyl)-3-oxobutyl]carbamoyl}benzoic acid](/img/structure/B14190468.png)
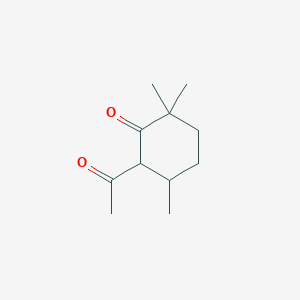
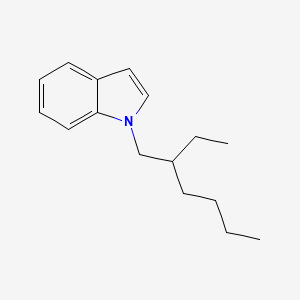
![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,5-bis(dodecyloxy)-](/img/structure/B14190476.png)
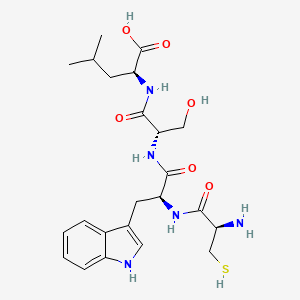
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-6-methyl-2,2-diphenyl-](/img/structure/B14190484.png)

![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B14190506.png)

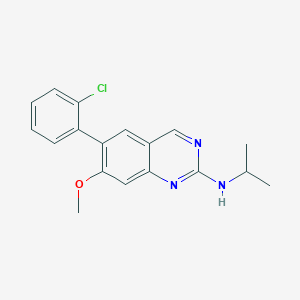
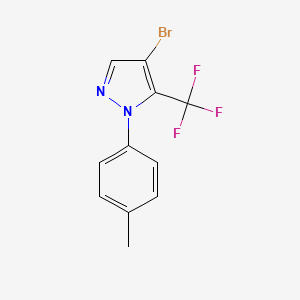
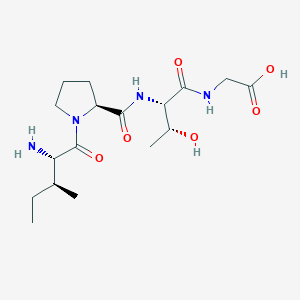
![(4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one](/img/structure/B14190542.png)
